2-Indanone oxime
Overview
Description
2-Indanone oxime is an organic compound with the molecular formula C9H9NO. It is derived from 2-indanone and features an oxime functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical substances.
Mechanism of Action
Target of Action
It’s known that oximes, in general, can interact with various biological targets, including enzymes and receptors, depending on their structure and the specific functional groups they carry .
Mode of Action
The mode of action of 2-Indanone oxime involves its conversion to 2-aminoindane . This conversion is facilitated by an active palladium catalyst . The oxime group (–NOH) of this compound plays a crucial role in this transformation . The nitrogen atom in the oxime group acts as a nucleophile, attacking the carbonyl carbon atom in a nucleophilic substitution reaction .
Biochemical Pathways
The product of its conversion, 2-aminoindane, may participate in various biochemical reactions due to the presence of the amino group .
Result of Action
The primary result of the action of this compound is the production of 2-aminoindane . This compound could potentially be used in the synthesis of various other compounds, given the reactivity of the amino group .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of a suitable catalyst . For instance, the conversion of this compound to 2-aminoindane requires an active palladium catalyst .
Biochemical Analysis
Biochemical Properties
2-Indanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the formation of oximes from amino acid-derived metabolites . Additionally, this compound can be reduced to 2-aminoindane using active palladium catalysts . This reduction process highlights its potential involvement in various biochemical pathways.
Cellular Effects
This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect the stability and degradation of certain cellular components, thereby impacting cellular metabolism . The compound’s interaction with hydroxylamine and its subsequent formation of oximes can lead to changes in cell function and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable oximes by reacting with aldehydes and ketones, which can then be hydrolyzed back to the original compounds . This reversible formation and hydrolysis process play a crucial role in maintaining the concentration of ketones and aldehydes in biochemical reactions . Additionally, the reduction of this compound to 2-aminoindane involves enzyme-mediated mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade when exposed to specific environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects . It is crucial to determine the appropriate dosage to avoid potential toxicity and ensure the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the formation of oximes from amino acid-derived metabolites . It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of amino acids to oximes. This interaction can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s overall impact on cellular function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound within cells is crucial for understanding its role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Indanone oxime can be synthesized through the reaction of 2-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: this compound can be reduced to 2-aminoindane using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can undergo substitution reactions where the oxime group is replaced by other functional groups, often facilitated by catalysts.
Coupling Reactions: Copper-catalyzed coupling reactions with thiols can produce 2,3-difunctionalized indenones.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Catalysts: Palladium, copper.
Solvents: Alcohols, aqueous solutions.
Major Products:
2-Aminoindane: Formed through reduction.
2,3-Difunctionalized Indenones: Formed through coupling reactions.
Scientific Research Applications
2-Indanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for neurological conditions.
Industry: It serves as a building block for the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-1-indanone
- 5-Methoxy-1-indanone
- 4-Methoxy-1-indanone
- 1,2-Indandione-2-oxime
Comparison: 2-Indanone oxime is unique due to its oxime functional group, which allows it to undergo specific reactions such as reduction to 2-aminoindane. In contrast, other similar compounds like 2-methyl-1-indanone and 5-methoxy-1-indanone have different functional groups, leading to different reactivity and applications. The presence of the oxime group in this compound makes it particularly valuable in the synthesis of nitrogen-containing compounds.
Properties
IUPAC Name |
N-(1,3-dihydroinden-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-9-5-7-3-1-2-4-8(7)6-9/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFLOAXKVGYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062987 | |
Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3349-63-1 | |
Record name | 2-Indanone, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3349-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Indanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Indanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62556 | |
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Record name | 2-Indanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-2H-inden-2-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.097 | |
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Record name | 2-INDANONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OUM5TX75K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods described in the paper for the reduction of 2-Indanone oxime to 2-Aminoindane?
A1: The paper explores various methods for reducing this compound to 2-Aminoindane, focusing on understanding the mechanisms involved []. While the specific methods aren't detailed in the provided abstract, this research likely delves into techniques like catalytic hydrogenation, metal hydride reductions (e.g., using lithium aluminum hydride or sodium borohydride), and potentially electrochemical methods. Further investigation of the full research paper is necessary to obtain detailed information on the specific methods and mechanisms discussed.
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